In Vivo Efficacy Equal to Silver Sulfadiazine in a Rat Burn Wound Sepsis Model
In a direct head‑to‑head comparison using two rat models of fatal burn wound infection, a 2% cream of chlorhexidine diphosphanilate (WP‑973) demonstrated efficacy equal to that of 1% silver sulfadiazine cream [1]. Against surface‑inoculated Pseudomonas aeruginosa and Proteus mirabilis on 20% scald burns, CHP treatment (initiated 24 h and 4 h post‑inoculation, respectively, and applied once daily) produced survival outcomes statistically indistinguishable from the silver sulfadiazine control group [1].
| Evidence Dimension | In vivo antimicrobial efficacy in fatal burn wound infection |
|---|---|
| Target Compound Data | 2% CHP (WP‑973) cream |
| Comparator Or Baseline | 1% silver sulfadiazine cream |
| Quantified Difference | Equal efficacy (no statistically significant difference in survival) |
| Conditions | Rat models of 20% scald burns inoculated with P. aeruginosa or P. mirabilis; treatment once daily for 10 days (Pseudomonas) or 5 days (Proteus) |
Why This Matters
This establishes CHP as a non‑silver alternative with equivalent in vivo efficacy in a standardized burn sepsis model, offering procurement optionality in settings where silver allergy, cost, or resistance is a concern.
- [1] McManus AT, Denton CL, Mason AD Jr. Topical chlorhexidine diphosphanilate (WP-973) in burn wound sepsis. Arch Surg. 1984;119(2):206-211. View Source
